Palladium difluoride
Description
Historical Context of Palladium-Fluorine Chemistry
The journey of palladium-fluorine chemistry began with early explorations into the synthesis of simple palladium fluorides. The discovery of palladium dates back to 1802 by William Hyde Wollaston. wikipedia.orgshef.ac.uk However, the synthesis and characterization of its fluoride (B91410) compounds came much later. Initial preparations of palladium difluoride were often contaminated. iucr.org A significant advancement came with the development of a method to prepare pure palladium(II) fluoride, which paved the way for detailed structural and reactivity studies. iucr.org
The broader field of organofluorine chemistry, which encompasses compounds containing a carbon-fluorine bond, has its roots in the early 20th century. jst.go.jp The unique properties conferred by fluorine atoms have made organofluorine compounds highly valuable in pharmaceuticals and agrochemicals. nsf.govacs.org This demand spurred research into new fluorination methods, where palladium catalysis has become a powerful tool. wikipedia.org A major breakthrough in this area was the synthesis and characterization of the first soluble and isolable aryl palladium(II) fluoride complexes, which demonstrated the stability of the Pd-F bond. acs.org
Current Research Landscape and Significance of this compound Systems
The current research landscape surrounding this compound is vibrant and expanding. Scientists are actively investigating its role in catalysis, particularly in the challenging formation of carbon-fluorine (C-F) bonds. wikipedia.org The development of palladium-catalyzed methods for the synthesis of aryl fluorides from readily available starting materials is a major focus, as these compounds are important building blocks in medicinal chemistry. nih.govacs.org
Researchers are exploring the synthesis, characterization, and reactivity of various palladium(II) fluoride complexes. researchgate.netnih.govrsc.org These studies involve the use of different supporting ligands to stabilize the palladium center and influence the reactivity of the Pd-F bond. researchgate.netnih.gov The ultimate goal is often to achieve C-F bond-forming reductive elimination, a key step in many catalytic fluorination reactions. nih.govnih.gov However, this has proven to be a difficult transformation to control. nih.gov
Beyond catalysis, this compound and its derivatives are being investigated for their potential in materials science. For instance, palladium fluoride is used in infrared optical sensors. wikipedia.orghandwiki.org The unique electronic and structural properties of this compound, such as its paramagnetic nature, also contribute to its scientific importance. wikipedia.orghandwiki.org
Properties of this compound
| Property | Value |
| Chemical Formula | PdF₂ |
| Molar Mass | 144.42 g/mol wikipedia.orgnih.gov |
| Appearance | Pale violet crystalline solid; hygroscopic wikipedia.orghandwiki.org |
| Melting Point | 952 °C (1,746 °F; 1,225 K) wikipedia.orghandwiki.org |
| Density | 5.76 g/cm³ wikipedia.orghandwiki.org |
| Crystal Structure | Tetragonal, rutile-type wikipedia.orgiucr.orgshef.ac.uk |
| Solubility in water | Reacts with water wikipedia.orghandwiki.org |
Synthesis and Structure
Palladium(II) fluoride can be prepared by the refluxing of palladium(II,IV) fluoride (Pd[PdF₆]) with selenium tetrafluoride (SeF₄). wikipedia.orghandwiki.orgrsc.org This reaction reduces the palladium from a mixed oxidation state to the +2 state. rsc.org
PdF₂ adopts a rutile-type crystal structure, which is a common structural motif for metal difluorides. wikipedia.orgiucr.orgshef.ac.uk In this structure, the palladium atoms are octahedrally coordinated to six fluorine atoms. wikipedia.orgiucr.orghandwiki.org This coordination geometry leads to a specific electronic configuration (t₂g⁶ eg²) which results in two unpaired electrons, making this compound paramagnetic. wikipedia.orghandwiki.org
Reactivity and Applications
The reactivity of this compound is a central theme in current research. While the simple binary compound itself has applications, such as in infrared optical sensors, its greater significance lies in the reactivity of its coordination complexes. wikipedia.orghandwiki.org
In the realm of catalysis, palladium fluoride complexes are investigated as key intermediates in fluorination reactions. wikipedia.org The ability to form and then selectively break the palladium-fluorine bond is crucial for the catalytic synthesis of valuable organofluorine compounds. acs.orgnih.gov For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and extending this methodology to include fluorination is a major area of development. wikipedia.orgcatalysis.blogfastercapital.comdiva-portal.orgacs.org
Research has also explored the synthesis and reactivity of palladium(II) fluoride complexes with various nitrogen- and phosphorus-containing ligands. researchgate.netnih.govacs.org These studies aim to understand how the ligand environment affects the stability and reactivity of the Pd-F bond, with the goal of designing more efficient and selective catalysts. nih.gov While significant progress has been made, the controlled reductive elimination of C-F bonds from palladium(II) centers remains a challenge. nih.gov
Structure
2D Structure
Properties
CAS No. |
13444-96-7 |
|---|---|
Molecular Formula |
F2Pd |
Molecular Weight |
144.42 g/mol |
IUPAC Name |
palladium(2+);difluoride |
InChI |
InChI=1S/2FH.Pd/h2*1H;/q;;+2/p-2 |
InChI Key |
BHZSLLSDZFAPFH-UHFFFAOYSA-L |
SMILES |
F[Pd]F |
Canonical SMILES |
[F-].[F-].[Pd+2] |
Other CAS No. |
13444-96-7 |
Origin of Product |
United States |
Advanced Structural Characterization and Solid State Chemistry Investigations
Crystallographic Analysis of Palladium Difluoride and Analogous Compounds
This compound (PdF₂) adopts a rutile-type crystal structure, which is a common structural motif for metal difluorides. iucr.orghandwiki.orgwikipedia.org This structure was first identified by Ruff & Ascher in 1929 through X-ray powder diffraction and later confirmed by Ebert in 1931, who provided the unit-cell dimensions. iucr.org A more complete structure determination was carried out by Bartlett and Mace in 1958 using pure samples of this compound. iucr.org
The rutile structure is tetragonal, and in the case of PdF₂, the bimolecular unit cell has dimensions that have been refined over time. iucr.org Within this structure, each palladium atom is octahedrally coordinated to six fluorine atoms. iucr.orghandwiki.orgwikipedia.org These PdF₆ octahedra are slightly distorted and are linked by sharing corners. iucr.org The palladium atoms occupy positions at (0, 0, 0) and (½, ½, ½) within the unit cell, while the fluorine atoms are located at ±(u, u, 0) and ±(u+½, -u+½, ½), with a determined value of u = 0.310 ± 0.003. iucr.org This arrangement makes PdF₂ isostructural with other difluorides such as MnF₂, FeF₂, CoF₂, NiF₂, and ZnF₂. iucr.org The electronic configuration of the octahedrally coordinated palladium is t²⁶g e²g, which results in PdF₂ being paramagnetic due to the presence of two unpaired electrons. handwiki.org
Crystallographic Data for Rutile-Type this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Tetragonal | iucr.orgwikipedia.org |
| Space Group | P4₂/mnm | shef.ac.uk |
| a (Å) | 4.93 | iucr.org |
| c (Å) | 3.37 | iucr.org |
Interatomic Distances in Rutile-Type this compound
| Bond | Distance (Å) |
|---|---|
| Pd-F | 2.155 (4 bonds) |
| Pd-F | 2.171 (2 bonds) |
| F-F | 2.664 (2 bonds) |
| F-F | 3.060 (8 bonds) |
| F-F | 3.389 (2 bonds) |
Table data sourced from Bartlett and Mace (1958). iucr.org
Under high-pressure conditions, materials with a rutile-type structure, including various AX₂ difluorides, can undergo a series of phase transitions. osti.govosti.gov A typical sequence observed is from rutile-type to a CaCl₂-type structure, then to a high-pressure PdF₂-type (HP-PdF₂) structure, and finally to a cotunnite-type structure. osti.govacs.org The HP-PdF₂ structure is a modified fluorite-type cubic structure. osti.gov For instance, MgF₂ transitions to the HP-PdF₂-type phase at approximately 21-24 GPa. osti.govacs.org
The HP-PdF₂ structure is distinct from the pyrite (B73398) structure, which is characterized by anion-anion bonding. osti.gov The HP-PdF₂ structure, along with the pyrite structure, has a face-centered cubic arrangement of cations but differs in the anion lattice positions from the ideal fluorite structure. osti.gov Several transition metal dioxides, such as RuO₂, OsO₂, RhO₂, IrO₂, and PtO₂, have been synthesized in the HP-PdF₂-type structure under high-pressure conditions. researchgate.netnih.gov
Furthermore, studies on palladium trifluoride (PdF₃), which is more accurately described as the mixed-valence compound Pd(II)[Pd(IV)F₆], have revealed complex high-pressure behavior. wikipedia.orgacs.orgnih.gov At ambient pressure, it adopts a LiSbF₆-type structure. acs.orgnih.gov Above 42 GPa, it transforms into a triclinic P1̅ phase, which is still a mixed-valent compound. acs.orgnih.gov Commencing at approximately 50 GPa, a further transition to a monoclinic C2/c phase occurs, which contains genuine Pd(III) centers. acs.orgnih.gov Both of these high-pressure polymorphs of palladium trifluoride represent novel structure types. acs.orgnih.gov
The palladium-fluorine (Pd-F) bond length in palladium(II) fluoride (B91410) complexes is influenced by the nature of the other ligands attached to the palladium center. nih.gov In monomeric Pd(II) aryl fluoride complexes, a range of Pd-F bond lengths has been observed. nih.gov For example, crystallographic analysis has revealed both some of the longest and shortest Pd-F bonds reported to date in monomeric Pd(II) aryl fluorides supported by nitrogen-donor ligands. nih.gov
The Pd-F bond distance in the cis-configured complex 8 ((phpy)Pd(lutidine)(F)) is 2.1024(17) Å, which was reported as the longest for an isolable monomeric Pd(II)(Ar)(F) complex at the time. nih.gov In contrast, the Pd-F bond in complex 13 ((p-F-phenyl)Pd(PPh₃)(F)) is significantly shorter at 1.999(4) Å. nih.gov The complex trans-(tBu-py)₂Pd(F)₂, with Pd-F bond lengths of 1.947(4) and 1.958(4) Å, was noted for having the shortest Pd-F bonds observed in a molecular Pd fluoride complex. nih.gov The similarity in the Pd-F bond length in cis-(tBu-bpy)Pd(F)₂ (15 ) at 1.9708(11) Å suggests that a trans orientation of the fluoride ligands is not a prerequisite for short Pd-F bonds. nih.gov
In a pincer complex, (FPNP)PdF, the Pd-F distance was found to be 1.981(4) Å, a short distance attributed to the weak trans-influence of the amido ligand opposite the fluoride. nsf.gov In a high-valent organometallic palladium(IV) difluoride complex, two distinct Pd-F bond lengths were observed: 1.955(3) Å and 2.040(3) Å. harvard.edu
Selected Palladium-Fluorine Bond Lengths in Palladium(II) and Palladium(IV) Complexes
| Complex | Pd-F Bond Length (Å) | Reference |
|---|---|---|
| (phpy)Pd(lutidine)(F) (8 ) | 2.1024(17) | nih.gov |
| (NCN)Pd(F) (12 ) | 2.0959(7) | nih.govresearchgate.net |
| trans-(PPh₃)₂Pd(Ph)(F) | 2.085(3) | nih.gov |
| (bzq)Pd(N,N-diisopropyl-N-methyl-amine)(F) (10 ) | 2.0604(12) | nih.govresearchgate.net |
| (p-F-phenyl)Pd(PPh₃)(F) (13 ) | 1.999(4) | nih.gov |
| (FPNP)PdF | 1.981(4) | nsf.gov |
| cis-(tBu-bpy)Pd(F)₂ (15 ) | 1.9708(11) | nih.gov |
| trans-(tBu-py)₂Pd(F)₂ | 1.947(4), 1.958(4) | nih.gov |
In its solid state, this compound (PdF₂) features palladium atoms in an octahedral coordination environment, surrounded by six fluorine atoms. iucr.orghandwiki.orgwikipedia.org This is characteristic of the rutile-type structure it adopts. iucr.orghandwiki.orgwikipedia.org Similarly, in the mixed-valence compound palladium(II,IV) fluoride (Pd[PdF₆]), both the Pd(II) and Pd(IV) centers occupy octahedral sites within the crystal structure. wikipedia.org The Pd(II)-F distance in this compound is 2.17 Å, while the Pd(IV)-F distance is 1.90 Å. wikipedia.org High-valent Pd(IV) fluoride complexes also tend to exhibit octahedral geometry. harvard.edunih.gov
In contrast, palladium(II) complexes, particularly those with organic ligands, predominantly adopt a square planar coordination geometry. rsc.orgresearchgate.netacs.orgacs.org This is a common coordination for d⁸ metal centers like Pd(II). researchgate.net Numerous examples of square planar palladium(II) fluoride complexes have been synthesized and characterized. nih.govnsf.govrsc.org These complexes can be either neutral or cationic and often feature a variety of supporting ligands, including phosphines and nitrogen-donors. nih.govrsc.org The geometry can sometimes be distorted from an ideal square plane depending on the steric and electronic properties of the ligands. rsc.org For example, in some macrocyclic CNC pincer complexes, distorted coordination geometries are observed. rsc.org The thermal decomposition of these square planar (N)(N')Pd(II)(R)(F) complexes has been studied, and in the cases examined, they resulted in C-C bond formation rather than the desired C-F bond-forming reductive elimination. nih.gov
Elucidation of Coordination Geometries in Palladium(II) Fluoride Complexes
Spectroscopic Characterization Techniques for Palladium-Fluoride Systems
A variety of spectroscopic techniques are employed to characterize palladium-fluoride systems. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying these compounds. The chemical shift of the fluorine atom bonded to palladium is highly sensitive to the electronic environment and the nature of the ligands in the coordination sphere. nih.govnsf.govrsc.org
In palladium(II) fluoride complexes, the ¹⁹F NMR resonances for the Pd-F bond typically appear as broad singlets. nih.gov The chemical shifts can vary over a wide range. For example, in a series of palladium(II) fluoride complexes with nitrogen-donor ligands, broad singlets were observed at chemical shifts such as -260.3 ppm, -243.4 ppm, and -270.4 ppm. nih.gov In some pincer complexes, very low-frequency ¹⁹F chemical shifts around -400 ppm have been reported. nsf.govrsc.org There appears to be a correlation where more negative chemical shifts are observed when the fluoride is trans to a hard, weak trans-influence ligand. nsf.gov In a palladium(IV) difluoride complex, two distinct fluorine environments were observed in the ¹⁹F NMR spectrum, with a ²J(F-F) coupling constant of 113 Hz, confirming that both fluorine atoms are bonded to the palladium in solution. harvard.edu
Infrared (IR) spectroscopy is another valuable technique. In matrix isolation studies of molecular palladium fluorides, vibrational modes observed in argon matrices were assigned to PdF, PdF₂, and PdF₄. worktribe.com For example, a band at 617 cm⁻¹ was assigned to molecular PdF₂. worktribe.com
X-ray Photoelectron Spectroscopy (XPS) has also been used to study palladium fluorides, providing information about the electronic states of the elements. capes.gov.br
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the solution-state structures of palladium fluoride complexes. The chemical shifts and coupling constants observed in ¹H, ¹⁹F, and ¹³C NMR spectra provide detailed information about the electronic environment and spatial arrangement of atoms within a molecule.
In the analysis of palladium(II) fluoride complexes, ¹⁹F NMR is particularly diagnostic. The ¹⁹F chemical shift of the palladium-bound fluoride is sensitive to the nature of the ligand positioned trans to it. nsf.gov For instance, in square-planar Pd(II) complexes, the ¹⁹F NMR chemical shift for the Pd-F bond can range significantly, with some values appearing at the upfield end of the typical range for metal fluorides. nsf.gov For example, the terminal palladium fluoride complex (FPNP)PdF, supported by a diarylamido-based PNP pincer ligand, exhibits a Pd-bound fluoride resonance at -414.3 ppm. nsf.gov In a series of (N-N)Pd(CH₃)(F) complexes, the ¹⁹F NMR resonance for the fluorine bound to palladium appears as a broad singlet at -347.4 ppm. nih.gov
¹H and ¹³C NMR spectroscopy, often used in conjunction with ¹⁹F NMR and various 2D NMR techniques (COSY, HSQC, HMBC), allows for the complete assignment of complex structures in solution. nih.gov For example, in an alkyl Pd(II)-F complex containing N-donor ligands, the methyl ligand appears as a doublet in the ¹H NMR spectrum at 0.84 ppm with a J-coupling to fluorine (JHF) of 6 Hz. nih.gov The corresponding ¹³C NMR signal for the methyl group is also a doublet at 0.0039 ppm with a JCF of 1.3 Hz. nih.gov The observation of through-space ¹H-¹⁹F coupling and ¹³C-¹⁹F coupling constants is crucial for determining the configuration and conformation of Pd(IV) fluoride complexes. nih.gov A vicinal trans C-Pd-F coupling constant (²JCF) of 63 Hz has been observed, indicating that the carbon and fluorine ligands are in the same plane. nih.gov
The following table summarizes NMR data for several palladium fluoride complexes, illustrating the range of observed chemical shifts and coupling constants.
| Compound | Technique | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| (phpy)Pd(lutidine)(F) | ¹⁹F NMR | -260.3 | N/A (Broad singlet) | nih.gov |
| (phpy)Pd(ᵗBu-py)(F) | ¹⁹F NMR | -243.4 | N/A (Broad singlet) | nih.gov |
| (bzq)Pd(lutidine)(F) | ¹⁹F NMR | -270.4 | N/A (Broad singlet) | nih.gov |
| (bzq)Pd(PPh₃)(F) | ¹⁹F NMR | -247.2 | JPF = 8 | nih.gov |
| (NCN)Pd(F) | ¹⁹F NMR | -243.7 | N/A (Broad singlet) | nih.gov |
| (ᵗBu-bpy)Pd(CH₃)(F) | ¹⁹F NMR | -347.4 | N/A (Broad singlet) | nih.gov |
| (ᵗBu-bpy)Pd(CH₃)(F) | ¹H NMR (CH₃) | 0.84 | JHF = 6 | nih.gov |
| (ᵗBu-bpy)Pd(CH₃)(F) | ¹³C NMR (CH₃) | 0.0039 | JCF = 1.3 | nih.gov |
| (FPNP)PdF | ¹⁹F NMR (Pd-F) | -414.3 | N/A | nsf.gov |
| Pd(IV) difluoride complex 3 | ¹³C NMR | N/A | ²JCF = 63 (trans C-Pd-F) | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide further insight into the bonding and electronic structure of this compound and its derivatives.
Infrared (IR) spectroscopy is used to identify characteristic vibrational frequencies of bonds within a molecule. In palladium fluoride complexes, the Pd-F stretching frequency is a key diagnostic feature, although it is not always reported. For related platinum complexes, which serve as a useful comparison, the Pt-F stretching vibration ν(Pt-F) has been observed around 460 cm⁻¹. rsc.org In palladium complexes with other ligands, such as diacetylmonoxime-(p-anisyl)-thiosemicarbazone (DMPTSC), IR spectra show characteristic bands for C=S (1180 cm⁻¹), C=N (1602 cm⁻¹), and N-H (3209, 3273 cm⁻¹) stretches, which can be monitored for shifts upon coordination to the palladium center. niscpr.res.in
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a compound. The electronic spectra of palladium(II) complexes are often characterized by d-d transition bands and more intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. ajchem-a.com For example, a palladium complex with a Schiff base ligand, [Pd(C₁₈H₁₇N₃O₂)(ma)], shows a band that undergoes a red shift from 355 nm to 380 nm upon complexation, indicating coordination between the ligand and the metal ion. ajchem-a.com The d-d transition bands can be difficult to observe as they may be obscured by the more intense charge transfer bands. ajchem-a.com In studies of one-dimensional palladium wires, UV-vis/Near-IR spectroscopy has been used to characterize their electronic properties. harvard.edu Furthermore, the development of specialized ligands that absorb visible light can enable photo-induced palladium-catalyzed reactions, with UV-Vis spectroscopy used to measure the absorption spectra of the palladium complexes formed. nih.gov
The table below presents spectroscopic data for representative palladium complexes.
| Compound/System | Technique | Wavelength/Wavenumber | Assignment | Reference |
|---|---|---|---|---|
| [Pd(C₁₈H₁₇N₃O₂)Cl₂] | UV-Vis | 265 nm | π → π* transition | ajchem-a.com |
| [Pd(C₁₈H₁₇N₃O₂)(ma)] | UV-Vis | 380 nm | Red-shifted n → π* (coordination) | ajchem-a.com |
| Pd(II)-DMPTSC Complex | UV-Vis | 440 nm | Maximum Absorbance | niscpr.res.in |
| Pd(0)-DPAphos Complex | UV-Vis | ~405 nm | S₀ → S₁ absorption | nih.gov |
| [PtF(PEt₃)₂]PF₄ | IR | 460 cm⁻¹ | ν(Pt-F) | rsc.org |
X-ray Diffraction (XRD) for Structural Confirmation
X-ray Diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials, including this compound. Early studies on this compound powder indicated that it crystallizes in a tetragonal system with a rutile-type structure. iucr.org This was confirmed through X-ray powder photographs, which allowed for the indexing of all observed reflections to a tetragonal cell. iucr.org
The unit cell dimensions for PdF₂ were determined to be a = 4.93 Å and c = 3.37 Å, with the space group P4₂/mnm. iucr.org The structure consists of palladium atoms in an octahedral coordination environment, surrounded by six fluorine atoms. iucr.org
More complex palladium fluoride systems have also been characterized using single-crystal X-ray diffraction. For example, the structure of a Pd(IV) difluoride complex was confirmed by X-ray crystallography, revealing an octahedral geometry with two distinct Pd-F bond lengths of 1.955 Å and 2.040 Å. nih.gov The difference in bond lengths was attributed to the strong trans-influence of a carbon-bound ligand opposite one of the fluorides. nih.gov In one-dimensional palladium wires, XRD analysis showed that counteranion substitution significantly affects the solid-state structure. harvard.edu Wires with all-fluoride counteranions crystallize in the P2₁/c space group, while a mixed-anion system crystallizes in the R32 space group, leading to a substantial decrease in the intermolecular Pd-Pd distance. harvard.edu
The following table summarizes crystallographic data obtained from XRD studies on this compound and related compounds.
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å) | Key Structural Features | Reference |
|---|---|---|---|---|---|
| This compound (PdF₂) | Tetragonal | P4₂/mnm (Rutile-type) | a = 4.93, c = 3.37 | Octahedral Pd coordination. | iucr.org |
| Pd(IV) difluoride complex 3 | Monoclinic | P2₁/n | a=9.99, b=17.75, c=15.11, β=96.11° | Two Pd-F bond lengths: 1.955 Å and 2.040 Å. | nih.gov |
| 1-D Pd(III) Wire (all F⁻ counteranions) | Monoclinic | P2₁/c | N/A | Features a 2-fold screw axis. | harvard.edu |
| 1-D Pd(III) Wire (mixed F⁻/PF₆⁻) | Trigonal | R32 | N/A | Features a 3-fold screw axis; shorter interdimer Pd-Pd distance. | harvard.edu |
| Palladium Trifluoride (High Pressure) | Triclinic | P1̅ | N/A | Mixed-valent Pd(II)Pd(IV)F₆ phase above 42 GPa. | acs.org |
| Palladium Trifluoride (High Pressure) | Monoclinic | C2/c | N/A | Comproportionated Pd(III)F₃ phase above 50 GPa. | acs.org |
Solid-State Chemistry of this compound Systems
Investigation of Solid Solutions and Doping Effects
The formation of solid solutions and the introduction of dopants are key strategies for modifying the properties of materials. While pure this compound has a defined stoichiometry, its constituent ions can be incorporated into more complex structures.
A notable example is the synthesis of the first series of alkaline-earth palladium-oxide-fluorides, Ba₂₋ₓSrₓPdO₂F₂ (0 ≤ x ≤ 1.5). researchgate.net These compounds are prepared through a low-temperature fluorination of the corresponding oxide precursors. researchgate.net The resulting materials form a solid solution where strontium substitutes for barium, adopting the Nd₂CuO₄-type structure rather than the expected La₂CuO₄-type, indicating that electronic factors are dominant over steric ones in determining the final structure. researchgate.net
Doping effects are also observed when palladium is introduced into other matrices. For instance, doping palladium nanoparticles (Pd-NPs) into poly(vinylidene fluoride) (PVDF) films has been shown to facilitate the formation of the electroactive β-phase of the polymer. researchgate.net This is attributed to electrostatic interactions between the PVDF chain dipoles and the surface charge of the palladium nanoparticles. researchgate.net Similarly, palladium-doped ceria-zirconia (CZ) solid solutions are investigated for their catalytic properties. derpharmachemica.com Loading noble metals like palladium into a CZ solid solution enhances its reducibility and thermal stability, which is crucial for applications such as CO oxidation. derpharmachemica.com The improved redox behavior is linked to the generation of oxygen vacancies in the solid solution. derpharmachemica.com
The criteria for forming stable substitutional solid solutions, such as ionic size and bonding type, are important considerations. witpress.com Substitutions are generally favored when the radii of the interchanging ions differ by no more than 15%. witpress.com However, unusual solid solutions can form even when these criteria are not met, driven by other stabilizing factors. witpress.com
Structure-Property Relationships in Solid-State Palladium Fluorides
The relationship between the atomic arrangement and the macroscopic properties of a material is a central theme in solid-state chemistry. In palladium fluorides, this relationship is evident in how changes in structure influence electronic, magnetic, and catalytic properties.
In one-dimensional palladium wires, the crystal packing and Pd-Pd bond distances, which are tunable through oxidation state and counteranion changes, directly impact the material's properties. harvard.edu For example, a change in the crystal system from monoclinic to trigonal, induced by counteranion substitution, results in a significant shortening of the interdimer Pd-Pd distance by 0.1316 Å, which is expected to alter the electronic conductivity along the wire. harvard.edu
The application of high pressure provides another avenue to probe structure-property relationships. In palladium trifluoride (PdF₃), which is a mixed-valence Pd(II)Pd(IV)F₆ compound at ambient pressure, applying pressure induces phase transitions to novel structures. acs.org Above ~50 GPa, a comproportionation reaction occurs, forming a monoclinic C2/c phase that contains genuine Pd(III) centers. acs.org This high-pressure phase is predicted to host strong one-dimensional antiferromagnetic exchange interactions, a property directly arising from its unique crystal structure. acs.org
In the realm of catalysis, the structure of palladium-doped solid solutions is critical to their function. For Pd-loaded ceria-zirconia catalysts used in methanol (B129727) decomposition, the surface acidity and the chemical state of the palladium directly affect the conversion efficiency and selectivity towards syngas production. derpharmachemica.com Similarly, in the Ba₂₋ₓSrₓPdO₂F₂ series, fluorination of the oxide precursor induces a change from a ferromagnetic state to a weak ferromagnetic state, demonstrating a clear link between the change in composition/structure and the magnetic properties. researchgate.net These examples underscore the principle that precise control over the crystal and electronic structure of solid-state palladium fluorides is essential for tailoring their functional properties.
Electronic Structure and Computational Chemistry in Palladium Difluoride Research
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling is a powerful tool for mapping out the intricate pathways of chemical reactions involving palladium fluorides. These studies help in understanding reaction outcomes and in designing more efficient catalysts.
Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles. DFT calculations have been extensively used to study these processes in the context of palladium-catalyzed reactions. For example, in the palladium-catalyzed dearomatization of naphthalene (B1677914) allyl chloride, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, with none of the steps having a significantly large energy barrier. acs.org
In the context of C-H fluorination, computational studies suggest that the reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. nih.gov The oxidative addition of the Pd(II) center to the N-F bond of a fluorinating agent is often the turnover-determining step. nih.gov Similarly, studies on the reductive elimination from arylpalladium cyanide complexes have shown that the electronic effects on this step are distinct from other reductive eliminations. nih.gov The transition state for the reductive elimination of an arylnitrile from Pd(II) is structurally and electronically more similar to that for the insertion of carbon monoxide into a palladium-aryl bond. nih.gov
Fluoride (B91410) abstraction and migratory insertion are key steps in many fluorination reactions. DFT analysis of the reaction of a (phosphine-arenesulfonate)palladium(II) fluoride complex with vinyl fluoride supports a mechanism involving the substitution of a lutidine ligand by vinyl fluoride, followed by migratory insertion into the Pd-F bond. nsf.gov An alternative mechanism involving the substitution of fluoride by vinyl fluoride to generate a cationic palladium complex and a free fluoride anion, followed by external attack of the fluoride on the bound vinyl fluoride, was found to be energetically prohibitive. nsf.gov
In the palladium-catalyzed 1,3-arylfluorination of chromenes, the regioselectivity of the initial migratory insertion event and the tendency of the palladium to migrate via β-hydride elimination and insertion events determine the final product. rsc.org The electrophilicity of the palladium-aryl intermediate also influences the site of migratory insertion. rsc.org
The investigation of transition states is crucial for understanding the kinetics and selectivity of catalytic reactions. In palladium-catalyzed C-H fluorination, DFT studies have been used to shed light on the effectiveness of high-valent palladium-fluoride complexes. springernature.com These studies found that fluorination proceeds through a transition state with a high degree of spin separation, involving asynchronous sequential single-electron transfers and fluorine transfer. springernature.com
For the palladium-catalyzed fluorination of allylic chlorides, computational and experimental approaches have indicated that an allylpalladium fluoride is a key intermediate. acs.orgprinceton.edu A homobimetallic mechanism where a neutral allylpalladium fluoride attacks a cationic allylpalladium electrophile has been proposed for the C-F bond formation. acs.orgprinceton.edu In the asymmetric fluoroarylation of styrenes, a proposed mechanism involves a Pd(IV)-fluoride intermediate to form the sp³ C-F bond. acs.org
| Reaction Type | Key Mechanistic Feature | Computational Finding |
| C-H Fluorination | Oxidative Addition | The turnover-determining step in the Pd(II)/Pd(IV) cycle. nih.gov |
| Allylic Fluorination | Homobimetallic C-F Formation | Nucleophilic attack of a neutral allylpalladium fluoride on a cationic electrophile. acs.orgprinceton.edu |
| Fluoroarylation of Styrenes | Pd(IV)-Fluoride Intermediate | Proposed intermediate for the formation of an sp³ C-F bond. acs.org |
Advanced Computational Methodologies
The theoretical investigation of palladium difluoride's electronic structure relies on sophisticated computational methods that can accurately model electron correlation and relativistic effects inherent to heavy elements like palladium.
Hartree-Fock and Post-Hartree-Fock Approaches
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgub.edu While a crucial starting point, the HF method does not fully account for electron correlation—the way electrons dynamically avoid each other—which is critical for accurate predictions. wikipedia.org Consequently, more advanced methods known as post-Hartree-Fock approaches are employed to build upon the HF foundation and incorporate these correlation effects. wikipedia.orgpku.edu.cn
Post-Hartree-Fock methods provide a systematic way to improve upon the HF approximation, leading to more accurate results at a higher computational cost. wikipedia.org These methods include Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory. wikipedia.orgresearchgate.net For systems containing transition metals, post-Hartree-Fock methods are often necessary as simpler density functional theory (DFT) methods can sometimes provide an incorrect description of dispersion interactions or binding energies. kyoto-u.ac.jp
In the study of palladium halides, research has compared results from HF, DFT, and Møller-Plesset perturbation (MPn) theories. researchgate.net One such comparative study on palladium(II) and platinum(II) halides found that the Restricted Hartree-Fock (RHF) method, when paired with the Stuttgart/Dresden (SDD) effective core potential basis set, yielded the best results for vibrational frequencies, with deviations from experimental values being less than 7%. researchgate.net Furthermore, coupled cluster calculations, a high-level post-Hartree-Fock method, have been utilized alongside DFT to characterize molecular palladium fluorides, including PdF₂, providing valuable data on their vibrational modes. researchgate.netacs.org While post-Hartree-Fock methods like CCSD(T) are considered a "gold standard" for accuracy, their high computational cost can limit their application to complex systems. mdpi.com
Table 1: Comparison of Computational Methods for Palladium Halides
This table summarizes findings from a comparative theoretical study on the vibrational frequencies of palladium(II) halides, highlighting the performance of different computational approaches.
| Computational Method | Basis Set | Key Finding for Palladium Halides | Reference |
|---|---|---|---|
| Restricted Hartree-Fock (RHF) | Stuttgart/Dresden (SDD) | Provided the best agreement with experimental vibrational frequencies, with deviations <7%. | researchgate.net |
| Møller-Plesset Perturbation (MPn) | Various | Used in comparative analysis against HF and DFT methods. | researchgate.net |
| Coupled Cluster (CC) | N/A | Used to characterize molecular palladium fluorides and their vibrational modes. | researchgate.netacs.org |
| DLPNO-CCSD(T) | N/A | Used as a benchmark method for comparison with double-hybrid functionals in palladium-catalyzed fluorination reactions. | researchgate.netacs.org |
Many-Body Perturbation Theory and Hybrid Functional Applications
To overcome the limitations of standard DFT functionals, hybrid functionals have been developed. These functionals incorporate a portion of the exact exchange from Hartree-Fock theory, often leading to a more balanced and accurate description of electronic properties, particularly for challenging systems like transition metal compounds. acs.org For instance, studies on palladium trifluoride (PdF₃), a mixed-valence compound better formulated as Pd(II)Pd(IV)F₆, have shown that computationally intensive hybrid DFT methods, such as HSE06, are essential for correctly describing its mixed-valent nature, bond lengths, and magnetic properties. acs.org Similarly, the M06 functional has proven suitable for describing palladium(IV) fluoride complexes involved in C-F reductive elimination. nih.gov The mPW2-PLYP double-hybrid functional has also been shown to be reliable for modeling palladium-catalyzed fluorination reactions. researchgate.netacs.org
For the highest accuracy in determining electronic properties like band gaps and optical excitation energies, researchers turn to many-body perturbation theory (MBPT). acs.org The GW approximation (G for Green's function, W for the screened Coulomb interaction) is a prominent MBPT method used to calculate quasiparticle energies (electron addition/removal energies) with much greater accuracy than typical DFT calculations. researchgate.netcolumbia.edu Following a GW calculation, the Bethe-Salpeter equation (BSE) can be solved to include the effects of the electron-hole interaction, allowing for the accurate prediction of optical absorption spectra and excitonic effects. researchgate.netepw-code.org The application of GW and BSE is critical for systems where electron correlation and polarization effects significantly alter the electronic structure, which is not fully captured by standard hybrid functionals. acs.org The integrated use of hybrid DFT with many-body perturbation theory represents the state-of-the-art for investigating the electronic properties of complex materials. paperdigest.org
Table 2: Applications of Hybrid Functionals in Palladium Fluoride Research
This table highlights the use of various hybrid density functionals in computational studies of palladium fluoride and related complexes, detailing their specific applications and findings.
| Hybrid Functional | System Studied | Purpose/Key Finding | Reference |
|---|---|---|---|
| HSE06 | Palladium Trifluoride (PdF₃) | Essential for correctly describing the mixed-valent (PdIIPdIVF₆) nature, bond lengths, and magnetic properties. | acs.org |
| M06 | Palladium(IV) Fluoride Complexes | Appropriate for describing the mechanism of C-F reductive elimination. | nih.gov |
| B3LYP | Palladium(II) Halides | Used in comparative studies of vibrational frequencies. | researchgate.net |
| mPW2-PLYP | Model Palladium Catalyzed Fluorination | Found to be a reliable double-hybrid functional, with results comparable to DLPNO-CCSD(T) benchmarks. | researchgate.netacs.org |
Reactivity and Reaction Mechanisms of Palladium Difluoride and Its Complexes
Palladium-Fluorine Bond Reactivity
The nature of the palladium-fluorine (Pd-F) bond dictates the reactivity of palladium fluoride (B91410) complexes. This bond is highly polarized towards fluorine, which is the most electronegative element. pku.edu.cn This polarity influences the bond's susceptibility to cleavage and its role in subsequent chemical transformations. Studies on palladium(II) fluoride complexes with nitrogen-donor ligands have revealed that the Pd-F bond length can vary significantly, with some of the longest and shortest bonds reported to date, depending on the specific ligand environment. researchgate.netnih.govrsc.org
A key reaction of palladium-fluorine bonds, particularly in fluoroalkyl palladium complexes, is fluoride abstraction facilitated by Lewis acids. nsf.gov This process is crucial for generating highly reactive intermediates. Research has shown that Lewis acids such as boranes (BR₃) and silylium (B1239981) cations (SiR₃⁺) can effectively abstract a fluoride ion from a metal fluoroalkyl moiety. nsf.gov Specifically, anionic trifluoromethyl and difluorobenzyl palladium(II) complexes have been shown to undergo fluoride abstraction when treated with arylboranes. nsf.govnih.govacs.orgumich.eduresearchgate.net
The propensity for fluoride abstraction is influenced by the electronic properties of the palladium complex and the strength of the Lewis acid. nsf.gov Computational studies have indicated that fluoride abstraction from an anionic palladium-CF₃ complex is significantly easier than from organic trifluoromethyl groups, highlighting the stabilizing effect of the metal center. nsf.gov This acid-induced defluorination generates an intermediate metal fluorocarbene, which is a key species in subsequent reactions. nsf.govresearchgate.net The process can be summarized as the interaction of a Lewis acid with the fluoride ligand on the palladium complex, leading to the formation of a more stable Lewis acid-fluoride adduct and a cationic palladium carbene species. researchgate.net
Following fluoride abstraction from fluoroalkyl palladium complexes, the resulting palladium difluorocarbene intermediate can undergo a 1,1-migratory insertion. nsf.govresearchgate.net In this process, a group already bonded to the palladium center (such as an aryl group) migrates to the carbene carbon. researchgate.net This insertion step effectively creates a new carbon-carbon bond and a new fluoroalkyl species attached to the palladium center. nsf.govumich.edu
For instance, when anionic trifluoromethyl palladium(II) complexes are treated with arylboranes, the sequence of fluoride abstraction followed by 1,1-migratory insertion of an aryl group leads to the formation of a Pd-CF₂-Ar intermediate. researchgate.net This intermediate species can then participate in further reactions, such as transmetalation and reductive elimination, ultimately leading to the formation of defluorinative arylation products. nsf.govnih.govacs.orgumich.eduresearchgate.net The isolation and crystallographic characterization of products resulting from this sequence have provided strong evidence for the formation of a palladium difluorocarbene intermediate and the subsequent 1,1-migratory insertion step. nsf.gov
Carbon-Fluorine Bond Formation Processes
The formation of carbon-fluorine (C-F) bonds using palladium catalysis is a highly sought-after transformation in synthetic chemistry. nih.gov The key step in many proposed catalytic cycles is the reductive elimination of a C-F bond from a palladium intermediate. pku.edu.cnnih.gov This reaction has proven to be challenging, often competing with other reaction pathways. nih.govrsc.org
Mechanistic investigations suggest that C-F bond formation can occur from both Pd(II) and Pd(IV) complexes. While Ar-F coupling from Pd(II)(Ar)(F) adducts has been difficult to achieve, with side reactions often predominating, some success has been observed with highly activated substrates. nih.gov
A more promising route involves C-F reductive elimination from high-valent palladium(IV) fluoride complexes. acs.org The rational design and synthesis of stable Pd(IV) mono-aryl fluoride complexes have provided a platform to study this fundamental reaction. nih.gov For example, the palladium(IV) complex (t-Bu-bpy)PdIV(p-FC₆H₄)(F)₂(FHF) has been synthesized and shown to undergo Ar-F bond formation when treated with electrophilic "F⁺" sources like XeF₂. nih.gov Thermolysis of other isolable Pd(IV) aryl fluoride complexes has also led to C-F reductive elimination, yielding the corresponding aryl fluoride. acs.orgharvard.edu
Computational and experimental data suggest that the reductive elimination from cationic Pd(IV) fluoride complexes may proceed through a dissociative mechanism. acs.org The ancillary ligand plays a vital role; for instance, a pyridyl-sulfonamide ligand is thought to be crucial for inducing C-F reductive elimination, possibly by adopting a specific coordination mode that facilitates the bond-forming step. acs.orgharvard.edu These findings support the viability of Pd(II)/Pd(IV) catalytic cycles for the formation of aryl fluorides, where the key C-F bond-forming step occurs from a high-valent Pd(IV) intermediate. nih.govbeilstein-journals.org
Electrophilic Fluorination Chemistry
A significant strategy in modern fluorination chemistry involves the use of high-valent palladium fluoride complexes as electrophilic fluorinating reagents. pku.edu.cnacs.org This approach is particularly valuable for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), where the fluorine isotope ¹⁸F is typically sourced from nucleophilic [¹⁸F]fluoride. acs.org The challenge lies in converting this nucleophilic fluoride into an electrophilic species capable of fluorinating electron-rich aromatic rings. acs.org
The design of these high-valent palladium reagents is based on several key principles. The palladium center is typically in a high oxidation state, such as Pd(IV), and is supported by robust, multidentate ligands that can withstand the oxidative conditions and prevent undesired side reactions. nih.gov For example, a cationic Pd(IV) complex was designed to bind nucleophilic fluoride, generating a palladium(IV)-fluoride complex that behaves as an electrophilic fluorinating agent. acs.orgnih.gov
The key features of these complexes often include:
A highly charged palladium center (e.g., Pd(IV)) to enhance its electrophilicity. nih.gov
Multidentate, oxidation-resistant ligands (often nitrogen-based) to stabilize the high-valent state. nih.govharvard.edu
A coordination environment that facilitates the transfer of a fluorine atom to a substrate. nih.gov
The reactivity of these reagents has been demonstrated in the fluorination of various substrates. In one system, a specially designed palladium complex adsorbs fluoride to generate an electrophilic fluorinating reagent. mpg.de This reagent can then be used to fluorinate other organopalladium complexes. For instance, a Pd(IV) fluoride complex can oxidize a Pd(II) aryl complex via fluorine transfer, forming a new high-valent Pd(IV) aryl fluoride intermediate. nih.gov This intermediate then undergoes reductive elimination to yield the desired aryl fluoride. nih.gov
In another approach, a reactive palladium(IV)-fluoride electrophile is generated catalytically from a Pd(II) precursor and an electrophilic fluorinating reagent like Selectfluor or N-Fluorobenzenesulfonimide (NFSI). beilstein-journals.org This catalytically formed high-valent species is capable of the electrophilic fluorination of weakly nucleophilic arenes, representing an unusual mechanism of catalysis for C-H functionalization. beilstein-journals.orgspringernature.com
The transfer of fluorine from a high-valent palladium fluoride complex to an organic substrate is the key step in electrophilic fluorination reactions. This transfer can occur through different mechanisms depending on the specific system.
One well-studied mechanism involves the reaction of a pre-formed Pd(IV)-fluoride complex with a separate organometallic species, typically an arylpalladium(II) complex. acs.orgnih.gov The process can be summarized as follows:
A cationic Pd(IV) complex reacts with a nucleophilic fluoride source (like KF) to form a Pd(IV)-fluoride reagent. nih.gov
This Pd(IV)-fluoride reagent then acts as an oxidant and fluorine source, reacting with an arylpalladium(II) complex. nih.gov
This reaction proceeds via an oxidative fluorine transfer, generating a high-valent arylpalladium(IV)-fluoride intermediate. acs.orgnih.gov
This intermediate is typically unstable and readily undergoes C-F reductive elimination to form the final aryl fluoride product and a Pd(II) species. core.ac.uknih.gov
This strategy has been successfully applied to the late-stage fluorination of various functionalized arenes, including those relevant for PET imaging. acs.orgnih.gov
An alternative pathway involves the direct electrophilic fluorination of a C-H bond, catalyzed by palladium. In these cases, a high-valent Pd(IV)-fluoride intermediate is generated in situ. rsc.orgbeilstein-journals.org The proposed mechanism for pyridine-directed C-H fluorination involves:
Cyclopalladation of the substrate to form a Pd(II) palladacycle. rsc.org
Oxidation of this Pd(II) intermediate by an electrophilic fluorinating reagent (e.g., Selectfluor) to generate a Pd(IV)-fluoride species. rsc.orgbeilstein-journals.org
Subsequent reductive elimination from this Pd(IV) center releases the fluorinated product. rsc.org
More recent studies have shown that a catalytically generated, highly reactive palladium(IV)-fluoride electrophile can directly fluorinate even weakly nucleophilic arenes. beilstein-journals.orgspringernature.com Mechanistic investigations suggest that this process may proceed through a transition state with significant single-electron transfer character, where the high oxidizing power of the Pd(IV)-fluoride complex enables the fluorination of arenes that are unreactive towards conventional electrophilic fluorinating reagents alone. springernature.com
Table 2: Examples of Fluorine Transfer via Palladium Intermediates
| Palladium Reagent/Intermediate | Substrate | Fluorine Source | Proposed Mechanism of Fluorine Transfer | Product Type | Reference |
| Cationic Pd(IV)-Fluoride Complex | Arylpalladium(II) Complex | KF (to form the reagent) | Oxidative fluorine transfer to Pd(II) aryl complex, followed by reductive elimination. | Aryl Fluoride | acs.orgnih.gov |
| Pd(II) Palladacycle | 2-Arylpyridine | N-Fluoropyridinium Reagents | Oxidation to Pd(IV)-Fluoride, followed by reductive elimination. | Aryl Fluoride | pku.edu.cnrsc.org |
| Catalytically Generated Pd(IV)-F Electrophile | Weakly Nucleophilic Arenes | Selectfluor or NFSI | Direct electrophilic fluorination, possibly via a SET pathway. | Aryl Fluoride | beilstein-journals.orgspringernature.com |
Future Research Directions and Emerging Frontiers
Rational Design of Next-Generation Palladium-Fluoride Coordination Complexes
The development of new and improved palladium-fluoride catalysts hinges on the ability to rationally design coordination complexes with tailored properties. elsevier.comman.ac.uk Current research efforts are directed towards the synthesis of novel ligands that can stabilize palladium in various oxidation states, particularly the crucial Pd(II) and Pd(IV) states involved in many catalytic cycles. nih.govnih.gov The stability of organometallic palladium derivatives with fluorinated groups, especially fluoroaryls, has long been recognized. core.ac.uk
A significant challenge in this area is preventing unwanted side reactions, such as P-F bond formation when using phosphine (B1218219) ligands. acs.orgnih.govacs.org This has spurred the exploration of alternative ligand scaffolds, including those with N-donor and S-donor atoms, to create more robust and selective catalysts. acs.orgnih.gov The design of these next-generation complexes often involves fine-tuning the steric and electronic properties of the ligands to control the reactivity of the palladium center. man.ac.uk The goal is to create complexes that not only are stable but also possess the desired reactivity for specific transformations. nih.gov
Development of Highly Selective and Efficient Palladium-Catalyzed Fluorination Reactions
A major thrust in organofluorine chemistry is the development of highly selective and efficient methods for introducing fluorine into organic molecules. benthamdirect.com Palladium catalysis has emerged as a powerful tool in this endeavor, with a focus on forming carbon-fluorine (C-F) bonds. mdpi.comumich.edu Researchers are actively investigating palladium-catalyzed fluorination of various organic substrates, including aryl halides, triflates, and boronic acids. nih.govacs.orgresearchgate.net
Key challenges in this area include achieving high regioselectivity and functional group tolerance. acs.orgmit.edu For instance, the fluorination of five-membered heteroaryl bromides has proven to be a difficult transformation. acs.org Overcoming these hurdles requires a deep understanding of the reaction mechanisms, particularly the reductive elimination step that forms the C-F bond. nih.govacs.org The development of new catalyst systems, often involving specific ligands and additives, is crucial for improving the efficiency and selectivity of these reactions. mit.edu The ultimate aim is to provide synthetic chemists with reliable and versatile methods for accessing a wide range of fluorinated compounds. ox.ac.uknih.gov
Synergistic Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is becoming increasingly vital in advancing the understanding of palladium difluoride chemistry. hu-berlin.de Density Functional Theory (DFT) calculations are being employed to investigate the electronic structures of palladium fluoride (B91410) complexes, predict their reactivity, and elucidate reaction mechanisms. worktribe.comnih.govacs.org These computational studies provide valuable insights that can guide the rational design of new catalysts and experiments. nih.gov
For example, DFT calculations have been used to study the challenging C-F reductive elimination from Pd(II) complexes and to understand the role of ligands in this process. acs.orgmit.edu Experimental techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography provide crucial data to validate and refine the computational models. hu-berlin.de This integrated approach allows for a more comprehensive understanding of the fundamental principles governing the behavior of palladium fluoride systems, accelerating the discovery of new and improved catalytic processes. chemrxiv.org
Exploration of this compound in Advanced Materials Science
Beyond its catalytic applications, this compound and related compounds are being explored for their potential in advanced materials science. The unique electronic and structural properties of palladium fluorides make them interesting candidates for a variety of applications. handwiki.orgwikipedia.org For instance, the incorporation of fluorine into materials can significantly alter their properties, leading to enhanced performance in areas such as catalysis and energy storage. rsc.org
Research is underway to investigate the synthesis and characterization of palladium fluoride-containing materials, such as thin films and nanoparticles. The electronic configuration of PdF₂, which results in paramagnetism, is a subject of both experimental and theoretical interest. handwiki.orgwikipedia.orgcdnsciencepub.com The exploration of this compound in materials science is an emerging field with the potential to lead to the development of novel materials with tailored functionalities.
Interdisciplinary Approaches in Inorganic and Organometallic Fluorine Chemistry
The future of this compound research lies in fostering interdisciplinary collaborations that bridge the traditional boundaries of inorganic, organic, and materials chemistry. hu-berlin.deacs.orggdch.de The complex nature of fluorine chemistry necessitates a multifaceted approach, drawing expertise from various fields. elsevier.comamazon.comugent.be For example, the development of new fluorination catalysts benefits from insights from both organometallic and inorganic chemistry. acs.orgnih.govacs.orgresearchgate.net
Furthermore, the application of these catalysts in areas such as medicinal chemistry and agrochemical synthesis highlights the importance of collaboration with researchers in those fields. acs.orgnih.gov The use of advanced analytical techniques and computational methods also requires interdisciplinary expertise. hu-berlin.de By embracing these collaborative approaches, the scientific community can accelerate the pace of discovery and innovation in the exciting and rapidly evolving field of fluorine chemistry. aiaa.org
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Precursors | Temperature (°C) | Yield (%) | Key Characterization Tools |
|---|---|---|---|---|
| Solid-state | Pd + F₂ | 300–400 | 85–90 | XRD, SEM-EDS |
| Hydrothermal | PdCl₂ + HF | 150–200 | 70–80 | FTIR, TEM |
Basic: How can researchers accurately characterize the crystal structure of PdF₂?
Answer:
Use XRD for phase identification and neutron diffraction to resolve light atoms (e.g., fluorine). Pair with transmission electron microscopy (TEM) to analyze crystallinity and defects. For electronic structure, employ X-ray photoelectron spectroscopy (XPS) to confirm Pd²⁺ oxidation state and F⁻ bonding .
Key Steps:
Calibrate instruments using reference standards (e.g., Si powder for XRD).
Compare experimental XRD patterns with ICDD database entries (e.g., PDF#00-012-0753 for PdF₂).
Advanced: How can discrepancies in reported electronic properties of PdF₂ (e.g., bandgap values) be resolved?
Answer:
Discrepancies often arise from synthesis conditions or measurement techniques.
- Methodological Approach :
- Conduct a meta-analysis of literature to identify variables (e.g., synthesis temperature, impurity levels).
- Replicate experiments under controlled conditions (e.g., inert atmosphere to prevent oxidation).
- Use density functional theory (DFT) to model band structures and compare with experimental UV-Vis/NIR spectra .
- Data Integrity : Ensure raw data (e.g., absorbance curves) are archived with metadata (e.g., instrument settings) for reproducibility .
Advanced: What methodologies are suitable for investigating PdF₂’s catalytic mechanisms in fluorination reactions?
Answer:
Combine in situ spectroscopy and isotopic labeling :
- In situ FTIR/Raman : Monitor intermediate species during reactions to identify active sites.
- ¹⁸O/²H Isotopic Tracers : Track fluorine transfer pathways in catalytic cycles .
- Kinetic Studies : Use a fixed-bed reactor with gas chromatography (GC) to measure reaction rates under varying pressures (1–10 bar).
Q. Table 2: Key Parameters for Catalytic Studies
| Parameter | Recommended Range | Measurement Tool |
|---|---|---|
| Temperature | 100–300°C | Thermocouple/GC-MS |
| Pressure | 1–10 bar | Manostat |
| Catalyst Loading | 1–5 wt% PdF₂ | BET Surface Area Analysis |
Basic: How do researchers assess the thermodynamic stability of PdF₂ under varying environmental conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (up to 600°C) to determine decomposition thresholds.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., α → β PdF₂) by analyzing heat flow .
- Environmental Chambers : Expose PdF₂ to humidity (10–90% RH) and monitor structural changes via XRD .
Advanced: What strategies address contradictions in PdF₂’s reactivity with organic substrates?
Answer:
Controlled Variable Testing : Systematically vary substrate concentration, solvent polarity, and PdF₂ particle size.
Surface Analysis : Use XPS or Auger electron spectroscopy to detect surface oxidation or fluorine depletion.
Cross-Validation : Compare results across multiple labs using standardized protocols (e.g., ASTM E2857 for catalytic testing) .
Advanced: How can computational methods enhance understanding of PdF₂’s properties?
Answer:
- DFT Calculations : Model electronic structure, adsorption energies, and reaction pathways. Validate with experimental XPS/UPS data .
- Molecular Dynamics (MD) : Simulate thermal stability and defect migration under extreme conditions (e.g., high-pressure fluorine environments).
- Machine Learning : Train models on existing datasets to predict new PdF₂-based materials for catalytic applications.
Basic: What safety protocols are critical when handling PdF₂ in experimental settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
